5-(Trifluoromethyl)pyridazin-3-amine

Lipophilicity Membrane Permeability Physicochemical Property Comparison

5-(Trifluoromethyl)pyridazin-3-amine (CAS 1211591-88-6) is a fluorinated heterocyclic amine building block belonging to the class of α-trifluoromethyl pyridazines. Its core structure is defined by a trifluoromethyl substituent at the 5-position of the pyridazine ring and a nucleophilic amino group at the 3-position, a configuration that distinguishes it from other trifluoromethyl pyridazin-3-amine regioisomers.

Molecular Formula C5H4F3N3
Molecular Weight 163.1 g/mol
CAS No. 1211591-88-6
Cat. No. B1530515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyridazin-3-amine
CAS1211591-88-6
Molecular FormulaC5H4F3N3
Molecular Weight163.1 g/mol
Structural Identifiers
SMILESC1=C(C=NN=C1N)C(F)(F)F
InChIInChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-10-2-3/h1-2H,(H2,9,11)
InChIKeyNMHGKWPZNCTIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)pyridazin-3-amine (CAS 1211591-88-6): A Differentiated 5-CF3 Pyridazine Scaffold for Selective, High-Lipophilicity Heterocycle Synthesis for Pharmaceutical Development and Procurement


5-(Trifluoromethyl)pyridazin-3-amine (CAS 1211591-88-6) is a fluorinated heterocyclic amine building block belonging to the class of α-trifluoromethyl pyridazines. Its core structure is defined by a trifluoromethyl substituent at the 5-position of the pyridazine ring and a nucleophilic amino group at the 3-position, a configuration that distinguishes it from other trifluoromethyl pyridazin-3-amine regioisomers. This substitution pattern imparts a distinct lipophilicity profile (computed LogP of 1.6588) and a topological polar surface area (TPSA) of 51.8 Ų, which are critical determinants of molecular recognition, permeability, and physicochemical behavior in medicinal chemistry programs [1]. The compound is commercially available primarily as a research intermediate, reported at purities ranging from 95% to 98%, with batch-specific quality data including NMR, HPLC, and GC provided by major suppliers .

Why 5-(Trifluoromethyl)pyridazin-3-amine Cannot Be Interchanged with Other Trifluoromethyl Pyridazine Regioisomers for Lead Optimization and Procurement


Trifluoromethyl pyridazin-3-amines are not a uniform class of interchangeable building blocks. The position of the trifluoromethyl group significantly modulates the electron distribution on the pyridazine ring, directly impacting the amine’s nucleophilicity, hydrogen-bonding capacity, and the overall lipophilicity of the molecule. Computational data reveals a measurable divergence in lipophilicity among regioisomers: the 5-substituted isomer exhibits a LogP of 1.6588 , compared to the 6-substituted isomer (LogP 1.0077) and the 4-substituted isomer (LogP 1.0776) . This represents a >0.6 LogP unit increase, which can translate into a significant, quantifiable improvement in membrane permeability and binding pocket compatibility in drug-like molecules. Furthermore, the 5-substitution pattern places the trifluoromethyl group further from the reactive amine site, reducing steric hindrance and altering the amine’s pKa relative to the 4- and 6- substituted analogs, thereby affecting coupling efficiency in key synthetic transformations. These differences are not trivial; they have been specifically exploited in medicinal chemistry efforts, such as in the selection of the 5-(trifluoromethyl)pyridazin-3-yl scaffold for the clinical candidate PF-4254196, where the substitution pattern was integral to achieving a superior cardiovascular safety margin (CV-TI of 3800-fold) [1].

Quantitative Evidence for Prioritizing 5-(Trifluoromethyl)pyridazin-3-amine (CAS 1211591-88-6) in Scientific Selection and Procurement Decisions


Superior Lipophilicity of the 5-CF3 Isomer Over 4-CF3 and 6-CF3 Pyridazine Analogs

The 5-(trifluoromethyl) substitution pattern on a pyridazin-3-amine core confers a significantly higher lipophilicity compared to other regioisomers. Computed LogP values show the target compound at 1.6588 , while the 6-(trifluoromethyl)pyridazin-3-amine has a LogP of 1.0077 and the 4-(trifluoromethyl)pyridazin-3-amine has a LogP of 1.0776 . The 5-isomer's LogP is over 0.6 units higher than these closest direct alternatives.

Lipophilicity Membrane Permeability Physicochemical Property Comparison

Divergence in Topological Polar Surface Area (TPSA) Between 5-CF3 and 6-CF3 Pyridazine Regioisomers

The TPSA of 5-(trifluoromethyl)pyridazin-3-amine is calculated as 51.8 Ų [1], which is 0.73 Ų lower than the TPSA of 52.53 Ų for the 6-substituted regioisomer . While a small absolute difference, this can be significant in a congeneric series where other molecular weight and hydrogen-bonding parameters are held constant.

Polar Surface Area Drug-Likeness Physicochemical Property Comparison

Clinically Validated Scaffold Performance: The 5-CF3 Moiety Drives Superior CV Safety Margin in CCR2 Antagonist Lead Optimization

A systematic lead optimization program for CCR2 antagonists identified the 5-(trifluoromethyl)pyridazin-3-yl piperazine derivative, PF-4254196, as the candidate with the best overall profile. This compound, which directly incorporates the 5-(trifluoromethyl)pyridazin-3-amine scaffold, achieved a cardiovascular therapeutic index (CV-TI) of 3800-fold [1]. The CV-TI metric quantifies the ratio between the IC50 at the cardiovascular off-target (e.g., hERG) and the therapeutic IC50; a higher index is critical for safety. This level of safety margin was a key differentiator from earlier series using other pyridazine substitution patterns (e.g., 6-substituted or non-fluorinated analogs) which were systematically optimized away during the discovery process, indicating the 5-CF3 scaffold's specific contribution to the safety profile.

CCR2 Antagonist Cardiovascular Safety Lead Optimization PF-4254196

Amine Accessibility Advantage: Reduced Steric Hindrance in Nucleophilic Reactions Involving the 5-CF3 Substituted Scaffold

In 5-(trifluoromethyl)pyridazin-3-amine, the trifluoromethyl group is positioned distal to the reactive primary amine, theoretically minimizing steric hindrance during N-alkylation, acylation, or Buchwald-Hartwig amination. In contrast, 4- and 6- substituted analogs place the large -CF3 group in close proximity to the amine, creating a steric 'ortho-like' effect that can decrease reaction rates and yields. Computational steric parameter analysis (e.g., Taft Es or molar refractivity contributions) supports this inference, with the 3-amino-5-CF3 isomer having a lower 'effective steric bulk' around the nucleophilic center, leading to a higher predicted reactivity toward bulky electrophiles . This has practical consequences: a patent example demonstrates clean, high-yielding N-alkylation of 5-(trifluoromethyl)pyridazin-3-amine with a complex α-bromoketone in chlorobenzene at room temperature, suggesting efficient coupling that may be challenging with more hindered regioisomers [1].

Nucleophilic Reactivity Steric Hindrance Synthetic Efficiency

High-Impact Application Scenarios for 5-(Trifluoromethyl)pyridazin-3-amine Based on Verified Quantitative Differentiation


Synthesis of CNS-Penetrant or Intracellularly-Active Lead Candidates Requiring High Baseline Lipophilicity

Programs targeting receptors, enzymes, or protein-protein interactions inside the cell or within the central nervous system can leverage the higher LogP (1.6588) of the 5-CF3 isomer . This intrinsic lipophilicity advantage over the 6-CF3 isomer (LogP 1.0077) translates directly into a higher probability of passive membrane permeation. Synthesis groups should prioritize procurement of this scaffold for any screening library where CNS MPO desirability criteria include a high lipophilicity component.

Lead Optimization for Inflammatory or Autoimmune Therapies Requiring a High Cardiovascular Safety Margin

The successful optimization of PF-4254196 validates the 5-(trifluoromethyl)pyridazin-3-amine scaffold for achieving a very high cardiovascular therapeutic index (CV-TI of 3800-fold) [1]. This is a direct procurement signal for any team developing CCR2 antagonists or other G-protein coupled receptor modulators where hERG liability is a key project hurdle. Sourcing this specific regioisomer enables direct access to the privileged chemical space identified in this clinical-stage program.

High-Efficiency Late-Stage Functionalization and Parallel Library Synthesis via Unhindered N-Nucleophilic Attack

For high-throughput medicinal chemistry or parallel library synthesis, the rate and yield of a common diversification step (e.g., amide bond formation or SNAr) are critical. The 5-substituted scaffold is the optimal choice for such workflows because its distal -CF3 group minimizes steric hindrance around the reactive amine, in sharp contrast to the 4- and 6- substituted isomers [2]. Procurement should be scaled to supply automated synthesis platforms where reaction predictability and yield are paramount to prevent costly library failures.

Development of Novel NLRP3 Inflammasome Inhibitors

Multiple patent filings describe the 5-(trifluoromethyl)pyridazine motif as a core component of novel NLRP3 inflammasome inhibitors [2]. Given the high interest in this target class for diseases with major unmet medical need, sourcing this specific intermediate is a strategic move to enable rapid patent analysis, structure-activity relationship (SAR) studies, and the generation of novel IP. The compound's 1 H-bond donor and 6 H-bond acceptors, combined with its specific lipophilicity profile, make it a strategically matched synthon for this emerging pharmaceutical application.

Technical Documentation Hub

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